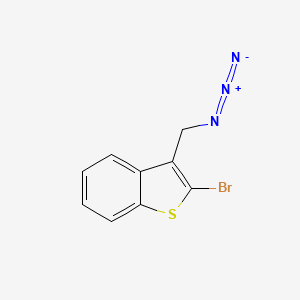

3-(Azidomethyl)-2-bromo-1-benzothiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

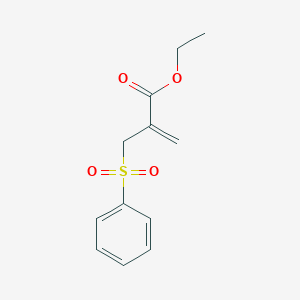

“3-(Azidomethyl)-2-bromo-1-benzothiophene” likely refers to a compound that contains an azidomethyl group (-CH2N3), a bromine atom, and a benzothiophene structure. Benzothiophene is a heterocyclic compound consisting of a fused benzene and thiophene ring . The azide group (-N3) is known for its high reactivity .

Synthesis Analysis

While specific synthesis methods for “3-(Azidomethyl)-2-bromo-1-benzothiophene” are not available, azide-modified nucleosides are often synthesized using click chemistry based on azide-alkyne cycloaddition . This involves the reaction of an alkyne with an azide to form a triazole .Chemical Reactions Analysis

Azide groups are known for their reactivity and are often used in click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Azidomethyl)-2-bromo-1-benzothiophene” would depend on its specific structure. Physical properties could include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties could include reactivity, flammability, and susceptibility to corrosion .科学的研究の応用

DNA Sequencing by Synthesis (SBS)

Azide-modified nucleosides can be used in DNA sequencing by synthesis (SBS) methods. They serve as substrates for DNA polymerase and allow for the incorporation and cleavage of natural nucleotides without impeding further polymerase reactions .

Bioorthogonal Labeling

These modified nucleosides are utilized in bioorthogonal labeling techniques, such as azide-alkyne cycloadditions, which are used for labeling and functionalization of oligonucleotides and cellular RNAs .

Enzyme Inhibition

Azide-modified nucleosides have been documented as enzyme inhibitors, which can be used in diagnostic reporters, and as potential anticancer or antiviral drugs .

RNA and DNA Functionalization

They serve as important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .

Synthetic Chemistry

There is a demand in synthetic chemistry for the development of approaches for the preparation of azide-modified nucleoside derivatives due to their extensive utility .

Medicinal Chemistry

Modified nucleosides are core precursors for the synthesis of artificial nucleic acids and play a significant role in synthetic and medicinal chemistry .

作用機序

Target of Action

The primary target of 3-(Azidomethyl)-2-bromo-1-benzothiophene is the DNA polymerase, a key enzyme involved in DNA replication . This enzyme plays a crucial role in the synthesis of new DNA strands, which is essential for cell division and genetic inheritance.

Mode of Action

3-(Azidomethyl)-2-bromo-1-benzothiophene interacts with its target by acting as a nucleotide analogue . The compound’s azido moiety (N3) serves as a label for DNA sequencing by synthesis (SBS), displaying a unique Raman shift where most biological molecules are transparent . This allows the compound to be incorporated into the growing DNA strand during polymerase extension . The azido label is then cleaved to permit the next nucleotide incorporation .

Biochemical Pathways

The compound affects the biochemical pathway of DNA synthesis. By acting as a nucleotide analogue, it gets incorporated into the growing DNA strand . This process can influence the DNA sequence, potentially affecting gene expression and protein synthesis.

Pharmacokinetics

Its small size and the efficiency of the 3’-o-azidomethyl-dntps as substrates for the dna polymerase suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 3-(Azidomethyl)-2-bromo-1-benzothiophene’s action primarily involve changes in DNA sequencing. The compound’s incorporation into the DNA strand and subsequent cleavage can influence the DNA sequence . This could potentially affect gene expression and protein synthesis, although the specific effects would depend on the context of the DNA sequence and the cell type.

将来の方向性

特性

IUPAC Name |

3-(azidomethyl)-2-bromo-1-benzothiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3S/c10-9-7(5-12-13-11)6-3-1-2-4-8(6)14-9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSJBLLRAAVAMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)Br)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3r,5r,7r)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2991900.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2991902.png)

![4-methyl-5-[2-(4-phenylpiperazino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2991903.png)

![N-(2-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2991905.png)

![2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-N-(2-morpholinoethyl)-1-ethanamine](/img/structure/B2991907.png)

![Tert-butyl (3aR,7aS)-2-(6-bromopyridine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2991908.png)

![3-[(2,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2991913.png)

![3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2991916.png)